2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride
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Overview
Description
2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and an aminoacetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions. This step may require the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Aminoacetic Acid Moiety Addition: The aminoacetic acid moiety is incorporated through nucleophilic substitution reactions. This step often involves the use of glycine derivatives and appropriate coupling reagents like EDCI or DCC.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogenating agents, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor, EDCI, DCC, various solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific application and target. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride: Shares a similar aminoacetic acid moiety but lacks the pyrazole ring.
2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride: Contains a difluorophenyl group instead of a single fluorophenyl group.
N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide: A more complex structure with additional functional groups and linkers.
Uniqueness
2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride is unique due to its specific combination of a pyrazole ring, fluorophenyl group, and aminoacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2.ClH/c1-7-11(12(15)13(18)19)8(2)17(16-7)10-5-3-9(14)4-6-10;/h3-6,12H,15H2,1-2H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVJZKOIBUSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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